REACTION_CXSMILES
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[OH-].[Na+].Br[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][N:5]=1.[CH2:11](B(CC)CC)[CH3:12].OO>C1COCC1.CC#N.CC#N.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:11][CH3:12])=[N:5][CH:6]=1 |f:0.1,6.7.8,9.10.11|
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Name
|
|
Quantity
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280 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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158 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
|
Quantity
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1.4 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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700 mL
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Type
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reactant
|
Smiles
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C(C)B(CC)CC
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Name
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bis(acetonitrile)palladium(II) chloride
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Quantity
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195 mg
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Type
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catalyst
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Smiles
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CC#N.CC#N.Cl[Pd]Cl
|
Name
|
|
Quantity
|
414 mg
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
|
0.7 mol
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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53 mL
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Type
|
reactant
|
Smiles
|
OO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was slowly heated to
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Type
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TEMPERATURE
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Details
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a very slight reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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It was then cooled down to 0°
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Type
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EXTRACTION
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Details
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The mixture was extracted with ether
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Type
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WASH
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Details
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the ether extracts washed with sodium hydroxide, water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
The ether solution was then concentrated
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Type
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DISTILLATION
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Details
|
the brown residue was distilled under vacuum (40° C., 1 Torr)
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=CC(=NC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |